rac4-Hydroxy-9-cis-retinoicAcid-d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
All-trans-4-hydroxy Retinoic Acid: is a retinoid compound that consists of all-trans-retinoic acid bearing a hydroxy substituent at position 4 on the cyclohexenyl ring . It is a metabolite of all-trans-retinoic acid, formed by the cytochrome P450 isoforms CYP26A1, B1, and C1 . This compound plays a significant role in various biological processes and has been studied for its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of all-trans-4-hydroxy Retinoic Acid typically involves the hydroxylation of all-trans-retinoic acid. This can be achieved through enzymatic reactions using cytochrome P450 isoforms . The reaction conditions often include the presence of cofactors and specific reaction temperatures to ensure optimal enzyme activity.
Industrial Production Methods: Industrial production of all-trans-4-hydroxy Retinoic Acid may involve biotechnological approaches, utilizing genetically engineered microorganisms that express the necessary cytochrome P450 enzymes. This method allows for large-scale production with high specificity and yield.
Chemical Reactions Analysis
Types of Reactions: All-trans-4-hydroxy Retinoic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form different metabolites.
Reduction: Reduction reactions can modify the hydroxy group, leading to different derivatives.
Substitution: The hydroxy group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen in the presence of catalysts.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can facilitate substitution reactions.
Major Products: The major products formed from these reactions include various hydroxylated and oxidized derivatives of all-trans-4-hydroxy Retinoic Acid .
Scientific Research Applications
Chemistry: All-trans-4-hydroxy Retinoic Acid is used as a model compound to study retinoid chemistry and its interactions with different reagents and catalysts.
Biology: In biological research, this compound is studied for its role in cellular differentiation, proliferation, and apoptosis. It is also used to investigate the metabolic pathways of retinoids .
Medicine: All-trans-4-hydroxy Retinoic Acid has shown potential in the treatment of various diseases, including acute promyelocytic leukemia and certain skin conditions. It is also being explored for its anti-inflammatory and anti-cancer properties .
Industry: In the pharmaceutical industry, this compound is used in the development of new drugs and therapeutic agents. It is also utilized in the formulation of skincare products due to its beneficial effects on skin health .
Mechanism of Action
All-trans-4-hydroxy Retinoic Acid exerts its effects by binding to retinoic acid receptors (RARs) with a lower affinity than other all-trans-retinoic acid metabolites . It regulates gene transcription by interacting with nuclear receptors bonded to retinoic acid response elements (RAREs) . Additionally, it induces activation of several cellular pathways, including Stat-proteins, Src-family kinases, Crk-proteins, and Mitogen-activated protein kinases . This compound inhibits cell growth, halts the cell cycle in the G1 phase, and induces differentiation of NB4 acute promyelocytic leukemia cells .
Comparison with Similar Compounds
All-trans-retinoic acid (ATRA): A metabolite of vitamin A, known for its role in cellular differentiation and proliferation.
4-oxo-all-trans-retinoic acid: Another metabolite of all-trans-retinoic acid with different biological activities.
13-cis-retinoic acid: Used in the treatment of severe acne and certain cancers.
Uniqueness: All-trans-4-hydroxy Retinoic Acid is unique due to its specific hydroxylation at position 4, which imparts distinct biological activities and interactions with retinoic acid receptors. Its lower affinity for RARs compared to other metabolites allows for differential regulation of gene transcription and cellular pathways .
Properties
IUPAC Name |
9-(3-hydroxy-2,6,6-trimethylcyclohexen-1-yl)-3,7-dimethylnona-2,4,6,8-tetraenoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28O3/c1-14(7-6-8-15(2)13-19(22)23)9-10-17-16(3)18(21)11-12-20(17,4)5/h6-10,13,18,21H,11-12H2,1-5H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGUMXGDKXYTTEY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(CCC1O)(C)C)C=CC(=CC=CC(=CC(=O)O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.